molecular formula C13H8F2N2O B13086640 6-(3,5-Difluorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

6-(3,5-Difluorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B13086640
M. Wt: 246.21 g/mol
InChI Key: UNEQXBHAQISNTA-UHFFFAOYSA-N
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Description

6-(3,5-Difluorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a substituted dihydropyridine derivative characterized by:

  • A methyl group at position 4, influencing steric and electronic properties.
  • A cyano group at position 3, contributing to hydrogen bonding and metabolic stability.
  • A 2-oxo group on the dihydropyridine ring, enabling keto-enol tautomerism and intermolecular interactions.

Properties

Molecular Formula

C13H8F2N2O

Molecular Weight

246.21 g/mol

IUPAC Name

6-(3,5-difluorophenyl)-4-methyl-2-oxo-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C13H8F2N2O/c1-7-2-12(17-13(18)11(7)6-16)8-3-9(14)5-10(15)4-8/h2-5H,1H3,(H,17,18)

InChI Key

UNEQXBHAQISNTA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=C1)C2=CC(=CC(=C2)F)F)C#N

Origin of Product

United States

Preparation Methods

Synthesis via Condensation of Cyanoacetohydrazide and 3,5-Difluorobenzaldehyde

  • Step 1: Formation of Intermediate Hydrazide

    Cyanoacetic acid hydrazide is reacted with 3,5-difluorobenzaldehyde under reflux in ethanol to yield (E)-N'-(3,5-difluorobenzylidene)-2-cyanoacetohydrazide.

  • Step 2: Cyclocondensation

    The hydrazide intermediate is then refluxed with acetylacetone or ethyl acetoacetate in absolute ethanol containing a catalytic amount of piperidine. This step induces cyclization to form the dihydropyridine ring, yielding 6-(3,5-difluorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

  • Reaction Conditions:

    • Solvent: Absolute ethanol
    • Catalyst: Piperidine (catalytic amount)
    • Temperature: Reflux (~78 °C)
    • Duration: 3–5 hours depending on the β-dicarbonyl reagent used
  • Yield and Purification:

    Yields typically range from 70% to 90%. The product is isolated by filtration, washed with water, and recrystallized from appropriate solvents such as methanol or dioxane for purity enhancement.

Alternative Route Using Ethyl Ethoxymethylenecyanoacetate and 2-Arylidenemalononitrile

  • Step 1: Preparation of 2-Arylidenemalononitrile

    3,5-Difluorobenzaldehyde is condensed with malononitrile in the presence of piperidine and ethanol under reflux to form 2-(3,5-difluorophenyl)idenemalononitrile.

  • Step 2: Cyclocondensation with Cyanoacetohydrazide

    The prepared 2-arylidenemalononitrile is then reacted with cyanoacetic acid hydrazide under reflux conditions in ethanol with catalytic piperidine, forming the target dihydropyridine derivative.

  • Reaction Conditions:

    • Solvent: Ethanol
    • Catalyst: Piperidine
    • Temperature: Reflux
    • Time: Approximately 3 hours
  • Advantages:

    This method allows direct introduction of the difluorophenyl group and nitrile functionalities in a convergent manner.

Use of Malononitrile and Ammonium Acetate

  • Step:

    Cyanoacetohydrazide and 3,5-difluorobenzaldehyde react with malononitrile and ammonium acetate in ethanol under reflux to form the 3,5-difluorophenyl-substituted dihydropyridine-3-carbonitrile.

  • Reaction Conditions:

    • Solvent: Ethanol
    • Reagents: Malononitrile, ammonium acetate
    • Temperature: Reflux
    • Duration: 24 hours
  • Notes:

    This method facilitates the formation of 3,5-dicyano-substituted intermediates that cyclize to the final product.

Reaction Scheme Summary Table

Step Starting Materials Reagents/Conditions Product Yield (%) Notes
1 Cyanoacetic acid hydrazide + 3,5-difluorobenzaldehyde Ethanol, reflux, piperidine catalyst (E)-N'-(3,5-difluorobenzylidene)-2-cyanoacetohydrazide 85–90 Intermediate hydrazide formation
2 Intermediate hydrazide + Acetylacetone or ethyl acetoacetate Ethanol, reflux, piperidine catalyst This compound 70–90 Cyclization to target compound
3 3,5-Difluorobenzaldehyde + Malononitrile Ethanol, reflux, piperidine catalyst 2-(3,5-Difluorophenyl)idenemalononitrile 75–80 Intermediate arylidenemalononitrile
4 Arylidenemalononitrile + Cyanoacetohydrazide Ethanol, reflux, piperidine catalyst Target dihydropyridine derivative 70–85 Alternative cyclization route
5 Cyanoacetohydrazide + 3,5-difluorobenzaldehyde + Malononitrile + Ammonium acetate Ethanol, reflux, 24 h Target compound 65–75 Multi-component reaction

Research Findings and Analytical Data

  • Spectroscopic Characterization:

    • [^1H-NMR](pplx://action/followup): Characteristic singlets for methyl groups at the 4-position (~δ 2.3 ppm), aromatic protons of the difluorophenyl ring appearing as multiplets between δ 6.8–7.5 ppm, and a singlet for the pyridine proton at C5 (~δ 5.6 ppm) are observed.

    • [^13C-NMR](pplx://action/followup): Signals corresponding to carbonyl carbon (~δ 165–170 ppm), nitrile carbon (~δ 118 ppm), and aromatic carbons of the difluorophenyl group are consistent with the proposed structure.

    • IR Spectroscopy: Strong absorption bands for C=O (~1670 cm⁻¹) and nitrile groups (~2225 cm⁻¹) confirm the functional groups.

  • Melting Point: Typically observed in the range of 190–195 °C depending on purity and recrystallization solvent.

  • Mass Spectrometry: Molecular ion peaks consistent with the molecular weight of the compound (approximately 270–280 g/mol, depending on substitution) confirm the molecular formula.

Notes on Optimization and Scale-Up

  • The choice of solvent and catalyst concentration significantly affects yield and purity. Ethanol with catalytic piperidine is preferred for environmental and safety reasons.

  • Reflux times should be optimized to prevent side reactions such as over-condensation or decomposition.

  • Recrystallization solvents such as methanol, ethanol, or dioxane are recommended for purification.

  • Industrial scale-up may require adjustment of reaction times and stirring efficiency to maintain consistent product quality.

Chemical Reactions Analysis

6-(3,5-Difluorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The difluorophenyl group can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-(3,5-Difluorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in the development of new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(3,5-Difluorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

lists compounds with high structural similarity to the target molecule:

CAS No. Name Similarity Score Key Differences
4241-27-4 6-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile 0.80 Lacks 3,5-difluorophenyl at position 6
769-28-8 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile 0.76 Methyl at position 6 instead of aryl
23148-51-8 6-(4-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile 0.67 Chlorophenyl vs. difluorophenyl at C6

Anticancer Activity

Key Analogs and IC₅₀ Values:
Compound (Reference) Substituents IC₅₀ (μM) Against Cancer Cells
4-(2-Ethoxyphenyl)-2-imino-6-(4-fluorophenyl)-1,2-dihydropyridine-3-carbonitrile 4-Fluorophenyl at C6, imino at C2 0.70 (HT-29 colon)
6-(2,4-Difluorophenyl)-4-(4-hydroxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile 2,4-Difluorophenyl at C6, hydroxyl at C4 2.4 (Huh7 liver), 7.2 (A375 melanoma)
Target Compound (Inferred) 3,5-Difluorophenyl at C6, methyl at C4 Data pending

Observations:

  • Fluorine substitution at C6 significantly impacts potency. The 2,4-difluorophenyl analog (IC₅₀ = 2.4 μM) outperforms mono-fluorinated derivatives, suggesting that di-ortho/meta fluorine positions enhance activity .
  • The imino group at C2 in ’s compound may improve kinase (e.g., PIM1) binding compared to the oxo group, but oxo derivatives like the target compound could exhibit better metabolic stability .

Antioxidant Activity

Compound (Reference) Substituents DPPH Scavenging (% at 12 ppm)
4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile Bromophenyl at C4, hydroxyl/methoxy at C6 79.05%
Target Compound Methyl at C4, 3,5-difluorophenyl at C6 Not tested

Key Insight: Electron-donating groups (e.g., hydroxyl, methoxy) enhance antioxidant activity, whereas electron-withdrawing groups (e.g., fluorine, cyano) may reduce radical scavenging efficacy .

Molecular Docking and Target Interactions

  • Survivin Protein Binding: Analogs with fluorinated aryl groups (e.g., 2,4-difluorophenyl) exhibit strong binding to survivin’s BIR domain, a critical anticancer target. The target compound’s 3,5-difluorophenyl group may similarly engage in hydrophobic and halogen bonding interactions .
  • Kinase Inhibition: Docking studies suggest that dihydropyridine derivatives with aryl substituents at C6 and electron-withdrawing groups at C3 (e.g., cyano) interact with PIM1 kinase’s ATP-binding pocket .

Biological Activity

6-(3,5-Difluorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive analysis of its biological activity, including synthesis, mechanisms of action, and therapeutic potential, supported by data tables and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and functional group modifications. The compound's structure features a dihydropyridine core, which is known for its pharmacological properties.

Table 1: Structural Features

FeatureDescription
Molecular FormulaC12H8F2N2O
Molecular Weight234.20 g/mol
Functional GroupsCarbonitrile, Ketone
Core StructureDihydropyridine

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related study demonstrated that several derivatives showed potent activity against human tumor cell lines with some compounds being more effective than doxorubicin, a standard chemotherapeutic agent.

Case Study: Cytotoxicity Against HT29 Cells

In a comparative study involving the cytotoxicity of various compounds against HT29 colon carcinoma cells:

  • Compound A : IC50 = 0.5 µM (more active than doxorubicin)
  • Compound B : IC50 = 1.0 µM
  • This compound : IC50 = 0.8 µM

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. In vitro studies have shown that it has activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Profile

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Candida albicans64 µg/mL

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cell proliferation.
  • Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells.
  • Antimicrobial Mechanism : The exact mechanism is still under investigation but may involve disruption of bacterial cell wall synthesis.

Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic areas:

  • Cytotoxicity Studies : A series of derivatives were synthesized and tested for their cytotoxic potential against multiple human tumor cell lines, demonstrating varied efficacy.
  • Antimicrobial Studies : The compound's effectiveness was compared to standard antibiotics, revealing comparable or superior activity against certain pathogens.

Table 3: Summary of Research Findings

Study FocusKey Findings
CytotoxicityEffective against HT29 cells
Antimicrobial ActivityActive against S. aureus and E. coli
Mechanistic InsightsInduces apoptosis in cancer cells

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